molecular formula C17H16ClFO B1327760 3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898780-78-4

3'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327760
CAS No.: 898780-78-4
M. Wt: 290.8 g/mol
InChI Key: RIDWWRXZXMBCSD-UHFFFAOYSA-N
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Description

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is an organic compound with the molecular formula C17H16ClFO It is a derivative of propiophenone, characterized by the presence of chloro, dimethylphenyl, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. The process can be summarized as follows:

    Starting Materials: 3,5-dimethylphenyl chloride, 4-fluorobenzoyl chloride, and aluminum chloride (AlCl3) as a catalyst.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2). The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Procedure: The 3,5-dimethylphenyl chloride is first reacted with aluminum chloride to form an electrophilic complex. This complex then reacts with 4-fluorobenzoyl chloride to yield the desired product, 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with methoxy or tert-butyl groups.

Scientific Research Applications

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-3-(3,5-dimethylphenyl)propiophenone
  • 4’-Fluoro-3-(3,5-dimethylphenyl)propiophenone
  • 3’-Chloro-4’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(3,5-dimethylphenyl)-4’-fluoropropiophenone is unique due to the combination of chloro, dimethylphenyl, and fluoro substituents, which confer specific chemical and biological properties. This combination may enhance its reactivity and potential biological activity compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-16(19)15(18)10-14/h4-5,7-10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDWWRXZXMBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644904
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-78-4
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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